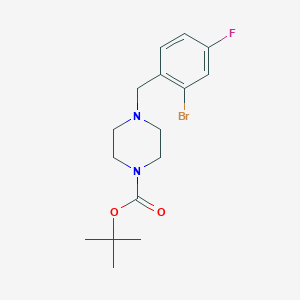
tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure consists of a piperazine ring with a tert-butyl group and a 2-bromo-4-fluorobenzyl group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and stability. The bromine and fluorine atoms contribute to its electronic properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized using this compound as an intermediate . These compounds exhibit a wide spectrum of biological activities, making the tert-butyl piperazine derivative a valuable asset in medicinal chemistry research.
Antibacterial and Antifungal Applications
The derivatives of tert-butyl piperazine have shown moderate activity against various microorganisms. This suggests potential applications in developing new antibacterial and antifungal agents. The ability to modify the piperazine ring allows for the optimization of these compounds for better efficacy and reduced toxicity .
Anticancer Research
Compounds containing the piperazine ring, synthesized using tert-butyl piperazine derivatives, have demonstrated anticancer properties. This is attributed to the conformational flexibility and the presence of polar nitrogen atoms in the piperazine ring, which enhance interaction with biological macromolecules .
Antiparasitic and Antihistamine Effects
The structural flexibility and modifiability of tert-butyl piperazine derivatives contribute to their use in antiparasitic and antihistamine research. These compounds can be tailored to target specific parasites or histamine receptors, providing a pathway for the development of new treatments .
Antidepressant Properties
The incorporation of the piperazine ring into pharmaceutical compounds has been explored for its antidepressant effects. The polar nature and hydrogen bond-forming ability of the piperazine derivatives make them suitable for interaction with neurotransmitter systems involved in mood regulation .
Drug Discovery and Development
Due to its easy modificability, proper alkalinity, water solubility, and capacity for hydrogen bond formation, tert-butyl piperazine derivatives are considered important in drug discovery. They can be used to adjust molecular physicochemical properties, enhancing the drug’s interaction with its target .
Mechanism of Action
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The favorable interaction with macromolecules attributed to the piperazine ring’s conformational flexibility and polar nitrogen atoms is considered an important synthetic strategy in drug discovery .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties of compounds containing piperazine rings are considered important factors in drug discovery .
properties
IUPAC Name |
tert-butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAGTCXKXRCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609630 |
Source


|
| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate | |
CAS RN |
460094-96-6 |
Source


|
| Record name | tert-Butyl 4-[(2-bromo-4-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

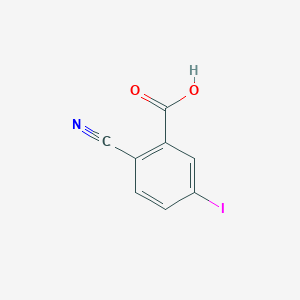
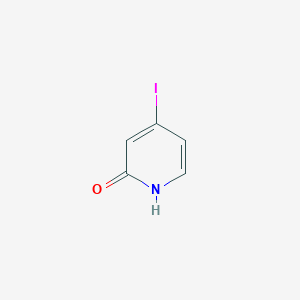
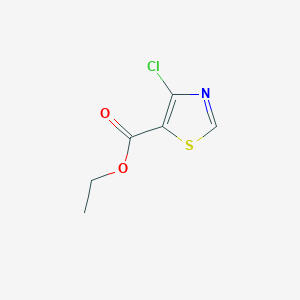
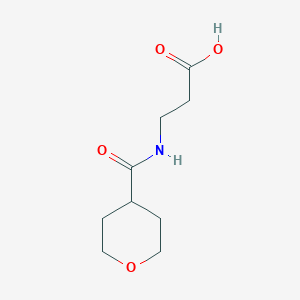
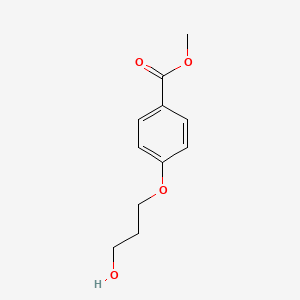
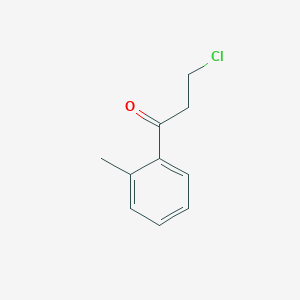
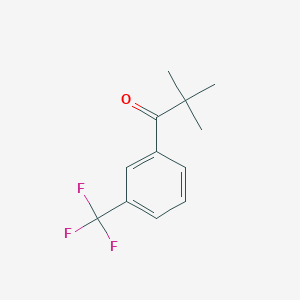
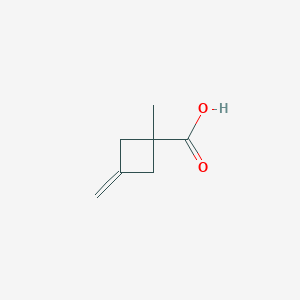
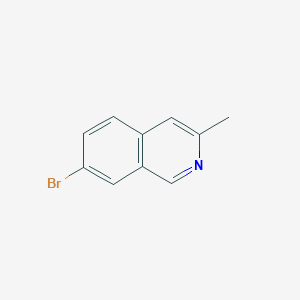
![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

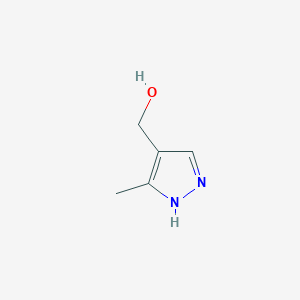

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)